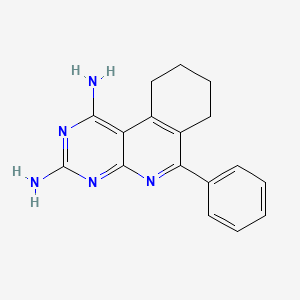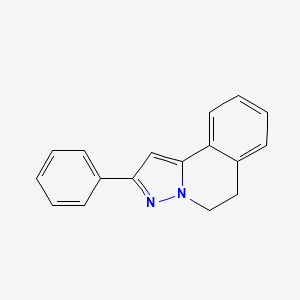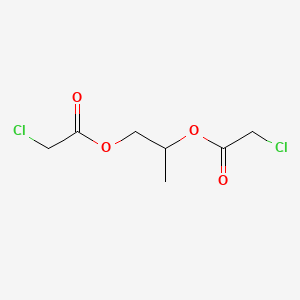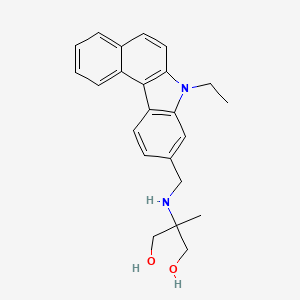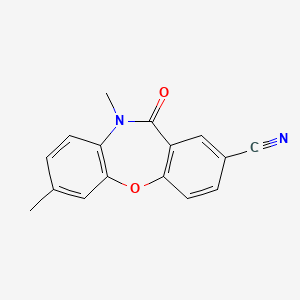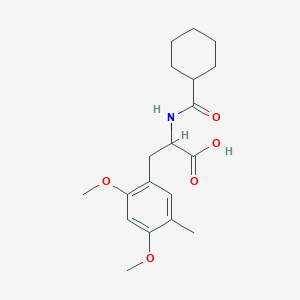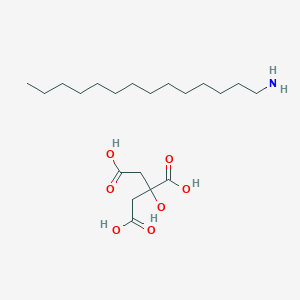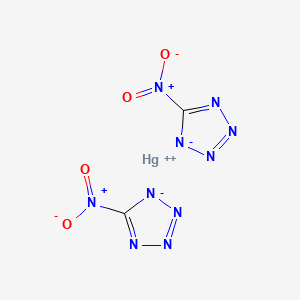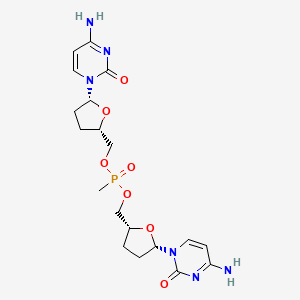
Cytidine, P,2',3'-trideoxy-P-methylcytidylyl-(5'.5')-2',3'-dideoxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cytidine, P,2’,3’-trideoxy-P-methylcytidylyl-(5’.5’)-2’,3’-dideoxy- is a synthetic nucleoside analog. Nucleoside analogs are compounds structurally similar to naturally occurring nucleosides, which are the building blocks of nucleic acids like DNA and RNA. These analogs are often used in scientific research and medicine due to their ability to interfere with nucleic acid synthesis and function.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of nucleoside analogs typically involves multiple steps, including the protection of functional groups, glycosylation, and deprotection. The specific synthetic route for Cytidine, P,2’,3’-trideoxy-P-methylcytidylyl-(5’.5’)-2’,3’-dideoxy- would involve:
Protection of Hydroxyl Groups: Protecting the hydroxyl groups on the ribose sugar to prevent unwanted reactions.
Glycosylation: Attaching the cytosine base to the protected ribose sugar.
Deprotection: Removing the protecting groups to yield the final nucleoside analog.
Industrial Production Methods
Industrial production of nucleoside analogs often involves similar steps but on a larger scale. The process may be optimized for yield and purity, and may involve the use of automated synthesizers and high-throughput purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
Nucleoside analogs can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Conversion of carbonyl groups to hydroxyl groups.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of hydroxyl groups on the ribose sugar can yield ketones or aldehydes, while substitution reactions can introduce new functional groups to the cytosine base.
Aplicaciones Científicas De Investigación
Nucleoside analogs like Cytidine, P,2’,3’-trideoxy-P-methylcytidylyl-(5’.5’)-2’,3’-dideoxy- have a wide range of applications in scientific research:
Chemistry: Used as building blocks in the synthesis of more complex molecules.
Biology: Studied for their effects on nucleic acid synthesis and function.
Medicine: Investigated as potential antiviral or anticancer agents.
Industry: Used in the production of pharmaceuticals and diagnostic reagents.
Mecanismo De Acción
The mechanism of action of nucleoside analogs typically involves their incorporation into nucleic acids, where they can interfere with nucleic acid synthesis and function. This can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells. The specific molecular targets and pathways involved depend on the structure of the analog and the context in which it is used.
Comparación Con Compuestos Similares
Nucleoside analogs can be compared based on their structure, mechanism of action, and applications. Similar compounds include:
2’,3’-Dideoxycytidine (ddC): An antiviral agent used in the treatment of HIV.
5-Fluorouracil (5-FU): An anticancer agent that inhibits thymidylate synthase.
Azidothymidine (AZT): An antiviral agent used in the treatment of HIV.
Cytidine, P,2’,3’-trideoxy-P-methylcytidylyl-(5’.5’)-2’,3’-dideoxy- may have unique properties or applications that distinguish it from these and other nucleoside analogs.
Propiedades
Número CAS |
131293-24-8 |
|---|---|
Fórmula molecular |
C19H27N6O7P |
Peso molecular |
482.4 g/mol |
Nombre IUPAC |
4-amino-1-[(2R,5S)-5-[[[(2R,5S)-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methoxy-methylphosphoryl]oxymethyl]oxolan-2-yl]pyrimidin-2-one |
InChI |
InChI=1S/C19H27N6O7P/c1-33(28,29-10-12-2-4-16(31-12)24-8-6-14(20)22-18(24)26)30-11-13-3-5-17(32-13)25-9-7-15(21)23-19(25)27/h6-9,12-13,16-17H,2-5,10-11H2,1H3,(H2,20,22,26)(H2,21,23,27)/t12-,13+,16+,17-,33? |
Clave InChI |
VCOXLPPOJOQYFP-VXXDSIFFSA-N |
SMILES isomérico |
CP(=O)(OC[C@H]1CC[C@H](O1)N2C=CC(=NC2=O)N)OC[C@@H]3CC[C@@H](O3)N4C=CC(=NC4=O)N |
SMILES canónico |
CP(=O)(OCC1CCC(O1)N2C=CC(=NC2=O)N)OCC3CCC(O3)N4C=CC(=NC4=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


